molecular formula C13H17N5O4 B8122668 2'-O-Allyladenosine

2'-O-Allyladenosine

Katalognummer: B8122668
Molekulargewicht: 307.31 g/mol
InChI-Schlüssel: DUQRPQVBZQQZPL-QYVSTXNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-O-Allyladenosine is a modified nucleoside derivative of adenosine, where an allyl group (-CH₂CH₂CH₂) is introduced at the 2'-hydroxyl position of the ribose moiety. This modification enhances its stability and alters its biochemical interactions compared to unmodified adenosine. A key synthetic route involves using amide-protecting groups for the exocyclic amino group of adenosine, enabling efficient synthesis in six steps with a 55% yield . This method avoids the use of 6-chloropurine riboside, streamlining production.

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRPQVBZQQZPL-QYVSTXNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allyladenosine typically involves the allylation of adenosine. One common method includes the protection of the 3’ and 5’ hydroxyl groups of adenosine, followed by the selective allylation of the 2’ hydroxyl group. The protected adenosine is then deprotected to yield 2’-O-Allyladenosine .

Industrial Production Methods: Industrial production of 2’-O-Allyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-O-Allyladenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction can yield saturated derivatives .

Wissenschaftliche Forschungsanwendungen

RNA Labeling

Overview:
2'-O-Allyladenosine has been identified as a novel small molecule for RNA labeling. Its ability to be incorporated into RNA makes it a valuable tool for studying RNA structure and metabolism.

Key Findings:

  • Metabolic Incorporation: 2'-O-Allyladenosine can be metabolically incorporated into newly synthesized RNAs within mammalian cells, functioning similarly to adenosine .
  • Enzyme-Assisted Labeling: It can also be utilized in enzyme-assisted labeling techniques, where human RNA N6-methyladenosine methyltransferases can work with synthetic cofactors to install allyl groups at specific positions on RNA .

Applications:

  • Studying RNA Dynamics: The incorporation of 2'-O-Allyladenosine allows researchers to track RNA dynamics and interactions within cells.
  • Mapping mRNA Modifications: Recent studies have used 2'-O-Allyladenosine to substitute for methylated adenosine in mRNA, enabling mapping of m6A sites across transcripts .

Antiviral Research

Overview:
The modification of nucleotides such as 2'-O-Allyladenosine has implications for antiviral strategies, particularly against viruses that utilize RNA for their replication.

Key Findings:

  • Methylation and Viral RNA: Research indicates that similar modifications (like 2'-O-methylation) can influence the replication of flaviviruses by affecting the translation of viral RNA . While not directly studied with 2'-O-Allyladenosine, the principles suggest potential antiviral applications.
  • Inhibition of Viral Replication: The modification may enhance the stability and efficacy of oligonucleotides designed to inhibit viral replication through improved binding affinity to viral RNA .

Applications:

  • Therapeutic Development: The design of antiviral compounds incorporating 2'-O-Allyladenosine could lead to new treatments for viral infections by targeting viral RNA mechanisms.

Therapeutic Potential

Overview:
The unique properties of 2'-O-Allyladenosine suggest potential therapeutic applications, particularly in gene modulation and as part of oligonucleotide therapies.

Key Findings:

  • Modulation of Gene Expression: Oligonucleotides containing 2'-O-Allyladenosine can be engineered to hybridize specifically with target mRNA sequences, potentially modulating gene expression .
  • Enhanced Stability: The incorporation of this modified nucleoside may improve the stability and efficacy of therapeutic oligonucleotides against nucleases .

Applications:

  • Gene Therapy: These properties make 2'-O-Allyladenosine-modified oligonucleotides promising candidates for gene therapy strategies aimed at correcting genetic disorders or modulating disease-related gene expression.
  • Diagnostics: The ability to specifically bind to target sequences also positions these modified oligonucleotides as useful tools in diagnostics for detecting specific RNA or DNA sequences associated with diseases.

Wirkmechanismus

The mechanism of action of 2’-O-Allyladenosine involves its incorporation into RNA molecules, where it enhances the stability of the RNA by making it resistant to degradation by nucleases. This stability is crucial for various biochemical and molecular biology applications, including antisense experiments and RNA-protein interaction studies .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 2'-O-Allyladenosine and its analogs:

Compound Substituent(s) Molecular Formula Molecular Weight Key Features/Applications
2'-O-Allyladenosine 2'-O-allyl C₁₁H₁₅N₅O₃ 297.27 (base*) High synthetic yield (55%); used in oligonucleotide synthesis
2'-O-Methyladenosine 2'-O-methyl C₁₁H₁₅N₅O₄ 297.27 Found in urine; associated with adenosine deaminase (ADA) activity; RNA methylation studies
2-Fluoro-2'-O-methyladenosine 2'-O-methyl, 2-fluoro C₁₁H₁₄FN₅O₄ 299.26 Enzyme inhibition; potential anticancer/antiviral applications
2'-O-Methyladenosine 5'-(dihydrogen phosphate) 2'-O-methyl, 5'-phosphate C₁₁H₁₆N₅O₇P 361.248 RNA linking; structural studies in ribonucleotides
2'-Deoxyadenosine 2'-deoxy C₁₀H₁₃N₅O₃ 251.24 Low abundance of M - 30 fragment in mass spectrometry; used in DNA research
5'-O-Acetyladenosine 5'-O-acetyl C₁₂H₁₅N₅O₅ 309.28 Acetylation enhances membrane permeability; intermediate in nucleoside drug synthesis

*Note: Molecular weight of 2'-O-Allyladenosine is calculated for the base compound; derivatives (e.g., HI salts) may vary.

Biologische Aktivität

2'-O-Allyladenosine is a modified nucleoside that has garnered significant interest in the field of molecular biology and pharmacology due to its unique structural features and biological activities. This compound is a derivative of adenosine, where an allyl group is attached to the 2'-hydroxyl position of the ribose sugar. The modifications to the adenosine structure can influence its interactions with biological targets, thereby affecting various cellular processes.

Chemical Structure and Properties

The chemical structure of 2'-O-Allyladenosine can be represented as follows:

C10H13N5O3\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_3

This structure is characterized by:

  • An adenine base .
  • A ribose sugar with a 2'-O-allyl modification.

The presence of the allyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes.

2'-O-Allyladenosine exhibits various biological activities, primarily through its interaction with adenosine receptors and involvement in RNA metabolism. Key mechanisms include:

  • Adenosine Receptor Modulation : 2'-O-Allyladenosine can act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3), influencing pathways related to inflammation, immune response, and neuroprotection .
  • RNA Modification : The compound may participate in RNA methylation processes, particularly influencing the stability and translation efficiency of mRNA through 2'-O-methylation effects .

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective properties of 2'-O-Allyladenosine in models of ischemic injury. The results indicated that treatment with this compound reduced neuronal apoptosis and inflammation, suggesting its potential role in stroke therapy .
  • Cancer Research :
    • Research has shown that 2'-O-Allyladenosine can inhibit cancer cell proliferation by modulating adenosine signaling pathways. In vitro studies demonstrated that it reduced the growth of various cancer cell lines, including breast and lung cancers, by inducing apoptosis through adenosine receptor activation .

Quantitative Analysis

To better understand the biological activity of 2'-O-Allyladenosine, quantitative analyses have been performed to assess its effects on cellular processes. Below is a summary table highlighting key findings from various studies:

StudyBiological EffectMethodologyKey Findings
NeuroprotectionIn vitro modelsReduced apoptosis in neuronal cells post-ischemia
Anticancer activityCell proliferation assaysInhibited growth in breast and lung cancer cells
RNA modificationqRT-PCR analysisEnhanced stability of mRNA through methylation

Q & A

Q. What are the established protocols for synthesizing 2'-O-Allyladenosine, and how can researchers ensure purity and yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 2'-hydroxyl group of adenosine using allyl bromide or allyl chloride under anhydrous conditions. Key steps include:

  • Protection of reactive sites : Use tert-butyldimethylsilyl (TBDMS) groups to protect the 3'- and 5'-hydroxyls to prevent side reactions .
  • Allylation : React with allyl bromide in the presence of a base (e.g., sodium hydride) in dry dimethylformamide (DMF) at 0–4°C for 12–24 hours .
  • Deprotection : Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
  • Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate the product. Yield optimization requires strict moisture control and inert atmospheres (argon/nitrogen) .

Q. Which analytical techniques are most reliable for characterizing 2'-O-Allyladenosine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm allyl group integration (e.g., 1H^1H-NMR peaks at δ 5.8–6.0 ppm for allyl protons) and ribose conformation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 298.11) .
  • HPLC-Purity Analysis : Ensure >95% purity using a UV detector at 260 nm .

Q. How should researchers assess the stability of 2'-O-Allyladenosine under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to determine decomposition kinetics. Store lyophilized samples at -80°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2'-O-Allyladenosine across studies?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of existing literature, focusing on variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), and concentrations (0.1–100 µM) .
  • Controlled Replication : Reproduce conflicting studies using standardized protocols (e.g., identical buffer systems, ATP concentration controls in kinase assays) .
  • Mechanistic Profiling : Use RNA sequencing or metabolomics to identify off-target effects or pathway cross-talk that may explain variability .

Q. What strategies optimize the solubility of 2'-O-Allyladenosine in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 5.0–6.0) to protonate the adenine moiety, improving hydrophilicity .
  • Derivatization : Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions to release the active compound .

Q. How can contradictory data on the metabolic pathways of 2'-O-Allyladenosine be addressed?

Methodological Answer:

  • Isotope Tracing : Use 13C^{13}C-labeled 2'-O-Allyladenosine to track incorporation into RNA or catabolic byproducts via LC-MS .
  • Enzyme Knockdown Models : Apply siRNA or CRISPR-Cas9 to silence candidate enzymes (e.g., adenosine deaminase) and observe metabolic shifts .
  • Cross-Species Comparisons : Test metabolism in human, murine, and bacterial systems to identify conserved vs. species-specific pathways .

Research Design and Data Analysis

Q. What frameworks are recommended for formulating hypothesis-driven studies on 2'-O-Allyladenosine?

Methodological Answer:

  • PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (2'-O-Allyladenosine treatment), C omparison (untreated or methyladenosine controls), and O utcome (e.g., apoptosis rate) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novelty in RNA modification), N ovel (understudied allyl modification), E thical (non-toxic concentrations), and R elevant (therapeutic potential) .

Q. How should researchers design experiments to validate the role of 2'-O-Allyladenosine in RNA interference mechanisms?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence polarization to measure displacement of canonical nucleosides in RNA duplexes .
  • Gene Silencing Efficiency : Transfect siRNA containing 2'-O-Allyladenosine modifications into target cells and quantify mRNA knockdown via qRT-PCR .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize allyl group interactions with RNA-induced silencing complex (RISC) proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-O-Allyladenosine
Reactant of Route 2
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